Uridine triphosphate trisodium salt
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Overview
Description
Uridine triphosphate trisodium salt: is a pyrimidine nucleoside triphosphate that plays a crucial role in various biochemical processes. It is primarily involved in the synthesis of RNA and serves as an energy source in metabolic reactions. This compound is also known for its ability to activate membrane-bound P2Y2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine triphosphate trisodium salt can be synthesized through a series of chemical reactions involving uridine and triphosphate groups. The synthesis typically involves the phosphorylation of uridine using phosphorylating agents under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to ensure optimal reaction conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Uridine triphosphate trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form uridine diphosphate and other oxidation products.
Reduction: Reduction reactions can convert this compound into uridine monophosphate.
Substitution: The compound can undergo substitution reactions where one or more of its phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Uridine diphosphate and other oxidation products.
Reduction: Uridine monophosphate.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Uridine triphosphate trisodium salt has a wide range of applications in scientific research, including:
Chemistry:
- Used as a substrate in the synthesis of RNA.
- Involved in the study of nucleotide metabolism and enzymatic reactions .
Biology:
- Plays a role in cellular signaling pathways.
- Used to study the effects of nucleotides on cellular functions .
Medicine:
- Investigated for its potential therapeutic effects in treating conditions such as cystic fibrosis and cardiovascular diseases.
- Used in research on neuroprotection and nerve regeneration .
Industry:
- Employed in the production of pharmaceuticals and biotechnological products.
- Used in the development of diagnostic assays and research reagents .
Mechanism of Action
Uridine triphosphate trisodium salt exerts its effects by activating membrane-bound P2Y2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling events that lead to various physiological responses. The compound is also involved in the synthesis of RNA, where it serves as a substrate for RNA polymerase. Additionally, it plays a role in glycogen synthesis, protein glycosylation, and membrane phospholipid biosynthesis .
Comparison with Similar Compounds
- Cytidine triphosphate disodium salt
- Guanosine triphosphate sodium salt
- Adenosine triphosphate disodium salt
Comparison:
- Uridine triphosphate trisodium salt is unique in its ability to activate P2Y2 receptors, which distinguishes it from other nucleoside triphosphates.
- While all these compounds serve as substrates for RNA synthesis, this compound has specific roles in cellular signaling and metabolic pathways that are not shared by its counterparts .
Properties
Molecular Formula |
C9H14N2Na3O15P3 |
---|---|
Molecular Weight |
552.10 g/mol |
IUPAC Name |
trisodium;[[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
HESOWSOEZVVPPN-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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